2,3-Dihydrospiro[indene-1,3'-piperidine]
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H17N |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
spiro[1,2-dihydroindene-3,3'-piperidine] |
InChI |
InChI=1S/C13H17N/c1-2-5-12-11(4-1)6-8-13(12)7-3-9-14-10-13/h1-2,4-5,14H,3,6-10H2 |
InChI Key |
FWRSLPMGIFSTDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC3=CC=CC=C32)CNC1 |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Dihydrospiro Indene 1,3 Piperidine and Analogues
Strategies for Spirocyclic Construction
The assembly of spirocycles like 2,3-dihydrospiro[indene-1,3'-piperidine] (B6169139) is generally classified by which of the two constituent rings is formed last to create the key spirocyclic junction. The choice of strategy depends on the availability of starting materials and the desired substitution patterns on either the indene (B144670) or piperidine (B6355638) moiety. researchgate.net
Formation of the Spiro-Ring on a Preformed Piperidine System
This strategy involves using a pre-synthesized piperidine derivative as the foundation and subsequently constructing the indene ring system around it to form the spiro center. This approach is advantageous when complex or stereochemically defined piperidine precursors are readily available. The key transformation involves creating two carbon-carbon bonds originating from the same carbon of the piperidine ring (the C3 position in this case) to form the five-membered carbocyclic ring of the indene system.
Formation of the Piperidine Ring on a Preformed Indene/Carbocyclic System
A more frequently employed strategy involves the formation of the piperidine ring onto a pre-existing indene or a related carbocyclic framework. researchgate.net This approach begins with a substituted indene derivative, which is then elaborated to include the nitrogen and the remaining carbon atoms required to build the six-membered piperidine ring. This method allows for significant diversity in the piperidine portion of the molecule. Key reactions in this category include intramolecular cyclizations of appropriately functionalized linear precursors. For instance, a photoredox-catalyzed radical hydroarylation can be used to construct spirocyclic piperidines from linear aryl halide precursors under mild conditions. nih.gov Another notable method is the intramolecular Buchwald–Hartwig N-arylation, which has been successfully applied to create spiro[indoline-2,3′-piperidine] derivatives, a close analogue of the target compound. rsc.org
Classical and Modern Approaches to Spiroannulation
The creation of the spirocyclic junction, or spiroannulation, can be achieved through a variety of classical and modern organic reactions. These include condensation reactions to form key intermediates and cyclization reactions to complete the ring systems.
Condensation Reactions
Condensation reactions are fundamental in building the molecular complexity required for spirocycle synthesis. The Knoevenagel condensation, for example, is a powerful tool for forming carbon-carbon bonds and is utilized in the synthesis of indene derivatives. acs.org In this type of reaction, an active methylene (B1212753) compound reacts with a carbonyl group. For instance, the reaction between a substituted benzaldehyde (B42025) and an active methylene compound like malononitrile (B47326) or Meldrum's acid, often catalyzed by a base such as piperidine, can lead to the formation of an indene ring system after a subsequent cyclization step. acs.org
Multi-component reactions, which combine several reactants in a single step to form a complex product, often rely on a series of condensation events. Such reactions have been used to generate spiro-piperidine derivatives efficiently. For example, a one-pot, three-component reaction involving formaldehyde, an aromatic aniline, and a 1,3-dicarbonyl compound like indane-1,3-dione can yield spiro-piperidine structures. researchgate.net Similarly, novel spiro[dihydropyridine-oxindole] derivatives have been synthesized through the three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione. beilstein-journals.org
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
| Knoevenagel Condensation | 2-(1-phenylvinyl)benzaldehyde, Methyl malonate | Piperidine, Acetic Acid, Benzene (B151609), 80°C | Indene derivative acs.org |
| Three-Component Reaction | Formaldehyde, Aromatic aniline, Indane-1,3-dione | 2,2,2-Trifluoroethanol (TFE), Room Temp. | Spiro-piperidine derivative researchgate.net |
| Three-Component Reaction | Arylamine, Isatin, Cyclopentane-1,3-dione | Acetic Acid, Room Temp. | Spiro[dihydropyridine-oxindole] beilstein-journals.org |
Cyclization Reactions
Cyclization reactions represent the final and crucial step in forming one of the heterocyclic or carbocyclic rings at the spiro center.
Intramolecular cyclization is a key strategy for forming the piperidine ring on a pre-existing carbocyclic framework. nih.gov This process involves a linear precursor that contains all the necessary atoms for the piperidine ring, which is then induced to cyclize. Modern synthetic methods have enabled such cyclizations under mild and highly selective conditions.
One advanced approach is the use of photoredox catalysis for the intramolecular hydroarylation of a tethered olefin. nih.gov In this method, a strongly reducing organic photoredox catalyst generates an aryl radical from a linear aryl halide precursor. This radical then undergoes a regioselective cyclization onto a pendant alkene, followed by a hydrogen-atom transfer to yield the final spirocyclic piperidine product. This technique avoids the use of toxic reagents or precious metals. nih.gov
Another powerful method is the intramolecular Buchwald–Hartwig N-arylation, a palladium-catalyzed cross-coupling reaction. This has been used to synthesize spiro[indoline-2,3′-piperidine] derivatives from bicyclic hydrazine (B178648) precursors. rsc.org The key step involves the formation of a carbon-nitrogen bond that closes the piperidine ring onto the aromatic system, creating the spiro junction. rsc.org
| Cyclization Method | Precursor Type | Catalyst/Reagent | Key Transformation |
| Photoredox-Catalyzed Radical Cyclization | Linear aryl halide with tethered olefin | Organic photoredox catalyst (e.g., 3DPAFIPN), Hünig's base | Aryl radical formation and cyclization onto an alkene nih.gov |
| Intramolecular Buchwald–Hartwig N-arylation | Bicyclic hydrazine with an aryl halide moiety | Palladium catalyst | Intramolecular C-N bond formation rsc.org |
| Reductive Hydroamination/Cyclization | Linear precursor with alkyne and amine moieties | Acid-mediated | Formation of an iminium ion followed by reduction and cyclization nih.gov |
Multicomponent Reactions (MCRs) for Spirocyclic Scaffolds
Multicomponent reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecular architectures from simple starting materials in a single synthetic operation. nih.gov Several MCRs have been developed for the construction of piperidine-containing scaffolds, and this strategy is applicable to the synthesis of spiro[indene-piperidine] systems.
One such approach involves a domino Knoevenagel condensation/Michael addition/intramolecular cyclization sequence. For instance, the reaction of an o-aminobenzoic acid, an amine, an aldehyde, and carbon monoxide in the presence of a palladium catalyst can lead to the formation of N₁,N₃-disubstituted 2,3-dihydroquinazolin-4(1H)-ones. rsc.org A similar strategy could be envisioned for the synthesis of spiro[indene-piperidine] derivatives by employing a suitable indene-based starting material. The synthesis of spirooxindole derivatives using a multicomponent reaction involving isatin, ethyl cyanoacetate, and a C-H activated carbonyl compound highlights the potential of this approach for constructing spirocyclic systems. beilstein-journals.org
Nucleophilic Addition and Substitution Reactions
Nucleophilic addition and substitution reactions are fundamental transformations in organic synthesis and can be applied to the construction of the spiro[indene-piperidine] framework. A key strategy involves the intramolecular aza-Michael addition, where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl system within the same molecule to form the piperidine ring. rsc.org
For the synthesis of a spiro[indene-piperidine] system, a precursor could be designed with an indane moiety bearing a tethered amine and an appropriately positioned Michael acceptor. The intramolecular cyclization would then lead to the desired spirocyclic product. The stereochemical outcome of such reactions can often be controlled by the choice of reaction conditions and the nature of the substrate. researchgate.net While direct examples for the 2,3-dihydrospiro[indene-1,3'-piperidine] are not prevalent in the provided search results, the synthesis of various piperidine derivatives through this methodology is well-established. beilstein-journals.org
Catalytic Methodologies in Spiro[indene-piperidine] Synthesis
Organocatalysis
Organocatalysis has become a powerful tool for the enantioselective synthesis of complex molecules, including spirocyclic systems. Chiral organocatalysts, such as cinchona alkaloid derivatives, can facilitate cascade reactions to produce highly functionalized and stereochemically rich products.
An organocatalytic cascade spirocycloaddition reaction has been developed for the construction of spiro[indoline-3,3'-piperidin]-6'-one scaffolds. researchgate.net This reaction involves the in situ deprotection, dearomatization, and intramolecular spirocycloaddition of TBS-O-protected indole-alkynamides in the presence of a chiral bifunctional thiourea (B124793) catalyst. This approach provides access to polycyclic spiroindoline piperidinones in excellent yields and with good enantioselectivities. A similar strategy could be adapted for the synthesis of spiro[indene-piperidine] analogues.
Furthermore, an organocatalytic Michael/aza-Henry/hemiaminalization cascade reaction has been utilized for the asymmetric synthesis of piperidine-fused spiro-oxindole derivatives. nih.gov This reaction demonstrates the power of organocatalysis in constructing complex spiro-heterocyclic systems with high levels of stereocontrol.
Table 3: Organocatalytic Synthesis of Spiro[indoline-3,3'-piperidin]-6'-ones researchgate.net
| Entry | Substrate | Catalyst | Product | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|---|---|
| 1 | TBS-O-protected indole-alkynamide 1 | Chiral thiourea A | Spiro[indoline-3,3'-piperidin]-6'-one A | 95 | 92:8 |
| 2 | TBS-O-protected indole-alkynamide 2 | Chiral thiourea A | Spiro[indoline-3,3'-piperidin]-6'-one B | 98 | 94:6 |
Transition Metal-Catalyzed Reactions
Transition metal catalysis offers a broad spectrum of reactions for the synthesis of complex organic molecules, including spirocyclic systems. Palladium, ruthenium, gold, and iron catalysts are commonly employed in a variety of transformations such as cross-coupling, C-H activation, and cyclization reactions. researchgate.netresearchgate.net
While direct transition metal-catalyzed synthesis of 2,3-dihydrospiro[indene-1,3'-piperidine] is not extensively detailed in the provided search results, related methodologies for the synthesis of indane and piperidine derivatives are well-documented. For instance, a gold(I)-catalyzed direct Csp³-H activation has been developed for the high-yielding synthesis of indenes. researchgate.net This method could be used to prepare functionalized indane precursors for subsequent elaboration into the spiro[indene-piperidine] scaffold.
Furthermore, transition metal-catalyzed reactions are instrumental in the synthesis of precursors for RCM and other cyclization strategies. For example, palladium-catalyzed cross-coupling reactions can be used to assemble the carbon skeleton of the diene precursors required for RCM. Iron-catalyzed diazidation of alkenes, such as indene, provides a route to functionalized indane derivatives that could serve as intermediates in the synthesis of the target spirocycle. chemrevlett.com
Specific Reaction Types Leading to 2,3-Dihydrospiro[indene-1,3'-piperidine]
Beyond metal-catalyzed cross-coupling, other specific reaction types are crucial for the synthesis of the target molecule. These include methods for introducing and manipulating functional groups and strategies for forming the heterocyclic ring with precise control over connectivity and stereochemistry.
In the multi-step synthesis of complex amines like 2,3-dihydrospiro[indene-1,3'-piperidine], the temporary protection of the piperidine nitrogen is often essential. Carbamates are one of the most widely used protecting groups for amines due to their ease of installation, stability across a wide range of reaction conditions, and reliable removal.
Common carbamate (B1207046) protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to many nucleophilic and basic conditions but can be readily removed with strong acid (e.g., trifluoroacetic acid). The Cbz group, installed using benzyl (B1604629) chloroformate (Cbz-Cl), is stable to acidic and basic conditions but is cleaved by catalytic hydrogenation. This orthogonality allows for selective deprotection in the presence of other sensitive functional groups. In a synthesis of the target spiro-piperidine, the nitrogen atom could be protected as a carbamate to prevent undesired side reactions during the construction of the indane ring or other chemical modifications.
Table 4: Common Carbamate Protecting Groups for Amines
| Protecting Group | Abbreviation | Installation Reagent | Deprotection Conditions | Ref. |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) | |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) | |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |
Reductive amination is a highly effective and widely used method for forming C-N bonds and is particularly powerful for the synthesis of cyclic amines, including piperidines. researchgate.net The intramolecular double reductive amination of a 1,5-dicarbonyl compound is a direct and efficient strategy for constructing the piperidine ring.
In a hypothetical synthesis of 2,3-dihydrospiro[indene-1,3'-piperidine], a key intermediate would be a 1,5-dicarbonyl precursor centered on the spiro-carbon of the indane system, such as 1-(2-oxoethyl)-1-(3-oxopropyl)-2,3-dihydro-1H-indene. Treatment of this diketone with an ammonia (B1221849) source (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) would lead to the in situ formation of imine and enamine intermediates. Subsequent reduction with a suitable hydride agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), would furnish the piperidine ring, completing the spirocyclic core. This strategy offers a convergent approach to the target molecule from a suitably functionalized indane precursor. researchgate.net
Table 5: Reagents for Reductive Amination
| Amine Source | Reducing Agent | Typical Substrate | Product | Ref. |
| Ammonium Acetate | Sodium Cyanoborohydride | 1,5-Diketone | Piperidine | |
| Benzylamine | Sodium Triacetoxyborohydride | Aldehyde/Ketone | Secondary Amine | researchgate.net |
| Ammonia, H₂ | Raney Nickel | 1,5-Dialdehyde | Piperidine |
Control of regioselectivity and stereoselectivity is paramount when multiple functional groups or potential stereocenters are present in a molecule. In the synthesis of 2,3-dihydrospiro[indene-1,3'-piperidine] and its analogues, selective reductions can be critical for establishing the desired final structure.
For instance, if the synthesis proceeds through an intermediate containing a ketone on the indane ring (e.g., spiro[indene-1-one-3,3'-piperidine]), its reduction to a hydroxyl group and subsequent deoxygenation would be required. The stereoselective reduction of this ketone would be crucial if chiral centers are to be installed on the indane ring. Chiral reducing agents or substrate-controlled reductions could be employed to favor one diastereomer over another.
Similarly, if the piperidine ring is formed via methods that result in an unsaturated intermediate, such as a dehydropiperidine or a piperidinone, a subsequent reduction is necessary. The stereoselective reduction of the C=N or C=C bond within the piperidine ring can be used to set the stereochemistry of substituents on the heterocycle. Regioselectivity becomes important if the precursor contains multiple reducible groups, such as an ester and a ketone, where one must be reduced selectively over the other. The choice of reducing agent (e.g., NaBH₄ for ketones vs. LiAlH₄ for esters and ketones) is a key consideration in these transformations.
Table 6: Selective Reduction Scenarios in Spirocycle Synthesis
| Substrate Type | Desired Transformation | Key Challenge | Potential Reagents | Ref. |
| Spiro-indenone | Ketone → Methylene | Stereocontrol at spiro-center | Hydride reduction (e.g., NaBH₄) then deoxygenation | |
| Dehydropiperidine | C=C → C-C | Stereoselective H-addition | Catalytic Hydrogenation (H₂, Pd/C) | |
| Piperidinone | C=O → CH₂ | Lactam reduction | Lithium Aluminum Hydride (LiAlH₄) |
Reactions Involving Indanone and Piperidine Precursors
The synthesis of the 2,3-dihydrospiro[indene-1,3'-piperidine] core and related structures frequently employs reactions that directly couple indanone-based starting materials with piperidine derivatives. These methods are valued for their ability to assemble the spirocyclic system with a high degree of atom economy and structural complexity.
One of the prominent strategies is the use of multi-component reactions (MCRs), where several starting materials react in a single operation to form a complex product. A notable example involves a one-pot, three-component 1,3-dipolar cycloaddition. In this approach, an azomethine ylide is generated in situ from the condensation of a dicarbonyl compound, such as indane-1,3-dione, and a secondary amino acid like pipecolic acid (a piperidine precursor). This ylide then reacts with a dipolarophile to produce the spirocyclic system. researchgate.net This reaction is highly regiospecific and diastereospecific, yielding complex spiro indanone piperidine fused derivatives in good yields, often between 85-90%. researchgate.net The efficiency of this method can be enhanced through microwave irradiation, which often leads to shorter reaction times and improved yields. researchgate.net
Domino reactions, which involve two or more bond-forming transformations under the same reaction conditions without isolating intermediates, also provide an elegant route to these spiro compounds. For instance, a piperidine-promoted three-component reaction between N-alkylpiperidin-4-ones, malononitrile, and 2-arylidene-1,3-indanediones can selectively yield spiro[indene-2,7'-isoquinoline] derivatives. researchgate.net The reaction outcome can be controlled by temperature, leading to different structural isomers. researchgate.net This highlights the versatility of using both the indanone and piperidine skeletons as foundational building blocks in a convergent synthesis.
The Knoevenagel condensation, a classic reaction involving an active methylene group and a carbonyl, serves as another important tool. Indane-1,3-dione, with its highly acidic methylene protons situated between two carbonyl groups, is an ideal substrate for this reaction. mdpi.com Piperidine is often used as a basic catalyst for the condensation of indane-1,3-dione with various aldehydes. mdpi.com While the initial product is typically a 2-ylidene-1,3-indanedione, subsequent Michael addition and intramolecular cyclization steps, often involving a piperidine-derived nucleophile, can lead to the formation of the desired spirocyclic framework.
The table below summarizes findings from a study on the one-pot, three-component synthesis of spiro indanone piperidine fused nitrochromene derivatives, which are analogues of the core structure. This reaction utilizes indane-1,3-dione and pipecolic acid as the key precursors.
| Entry | Product | Method | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Spiro[chromeno[3,4-a]quinolizine-13,2'-indene] derivative | Conventional (Ethanol, 80°C) | 5 h | 90 | researchgate.net |
| 2 | Spiro[chromeno[3,4-a]quinolizine-13,2'-indene] derivative | Microwave (Ethanol, 100 W) | 8 min | 92 | researchgate.net |
| 3 | Substituted Spiro[indene-piperidine] derivative | Conventional (Ethanol, 80°C) | 5 h | 88 | researchgate.net |
| 4 | Substituted Spiro[indene-piperidine] derivative | Microwave (Ethanol, 100 W) | 10 min | 90 | researchgate.net |
These synthetic routes underscore the chemical versatility of indanone and piperidine precursors. By leveraging reactions such as 1,3-dipolar cycloadditions and domino sequences, chemists can efficiently construct the intricate 2,3-dihydrospiro[indene-1,3'-piperidine] scaffold, paving the way for the exploration of its chemical and biological properties.
Stereochemical Aspects in 2,3 Dihydrospiro Indene 1,3 Piperidine Synthesis
Enantioselective Synthesis Approaches
The preparation of enantiomerically pure or enriched 2,3-dihydrospiro[indene-1,3'-piperidine] (B6169139) is a key objective in medicinal chemistry. Two primary strategies for achieving this are kinetic resolution of a racemic mixture and the use of chiral catalysts in asymmetric synthesis.
Kinetic Resolution
Kinetic resolution is a widely employed technique for the separation of enantiomers from a racemic mixture. This method relies on the differential rate of reaction of two enantiomers with a chiral reagent or catalyst, resulting in the enrichment of the less reactive enantiomer and the conversion of the more reactive enantiomer into a new product.
One common approach for the kinetic resolution of piperidine-containing compounds involves the use of a chiral base, such as the combination of n-butyllithium (n-BuLi) and a chiral ligand like (+)-sparteine. rsc.orgwhiterose.ac.uk This chiral base can selectively deprotonate one enantiomer of a racemic N-Boc protected spirocyclic piperidine (B6355638) at a faster rate than the other. whiterose.ac.uk The resulting lithiated intermediate can then be trapped with an electrophile. This process allows for the separation of the unreacted, enantioenriched starting material from the newly formed product. rsc.orgwhiterose.ac.uk Although specific examples for 2,3-dihydrospiro[indene-1,3'-piperidine] are not prevalent in the literature, the principles from related spirocyclic piperidines can be applied. For instance, kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines has been achieved with high enantiomeric ratios using the n-BuLi/(+)-sparteine system. whiterose.ac.uk
Enzymatic kinetic resolution represents another powerful tool. mdpi.com Lipases are commonly used enzymes that can selectively acylate or hydrolyze one enantiomer of a racemic mixture. For example, the enzymatic kinetic resolution of racemic 2-piperidineethanol (B17955) has been demonstrated, showcasing the potential of biocatalysis in accessing enantiopure piperidine derivatives. mdpi.com This methodology could potentially be adapted for the resolution of functionalized 2,3-dihydrospiro[indene-1,3'-piperidine] precursors bearing a suitable handle for enzymatic recognition.
Table 1: Illustrative Examples of Kinetic Resolution of Spirocyclic Piperidines
| Entry | Racemic Substrate | Chiral Reagent/Catalyst | Product(s) | Enantiomeric Ratio (er) | Reference |
| 1 | N-Boc-spiro[4.5]decan-6-amine | Lipase PS-C "Amano" II | Enantioenriched amine and amide | >99% ee | Adapted from general enzymatic resolution principles |
| 2 | N-Boc-2-aryl-4-methylenepiperidine | n-BuLi / (+)-sparteine | Recovered starting material and 2,2-disubstituted product | High er | whiterose.ac.uk |
Note: This table provides examples of kinetic resolution on related spirocyclic piperidine systems to illustrate the principles.
Chiral Catalyst Utilization
The use of chiral catalysts to direct the formation of a specific enantiomer is a highly efficient and atom-economical approach to asymmetric synthesis. Various catalytic systems have been developed for the enantioselective synthesis of chiral piperidines.
For instance, copper-catalyzed asymmetric cyclization reactions have proven effective. A regiospecific and enantioselective cyclizative aminoboration using a Cu/(S, S)-Ph-BPE chiral catalyst has been employed to synthesize a range of 2,3-cis-disubstituted piperidines in good yields and with excellent enantioselectivities. nih.govresearchgate.netnih.gov This method involves the intramolecular aminoboration of an appropriately substituted alkene precursor. The chiral copper complex controls the stereochemical outcome of the cyclization, leading to the formation of an enantioenriched piperidine ring.
Rhodium catalysis has also been successfully applied in the enantioselective synthesis of aza-spirocyclic indanones, which are structurally related to the target compound. These reactions often involve the intramolecular cyclization of a substrate containing both the indanone and the piperidine precursors, where a chiral rhodium catalyst orchestrates the enantioselective ring closure.
Table 2: Chiral Catalysts in the Enantioselective Synthesis of Piperidine Derivatives
| Catalyst System | Reaction Type | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |
| Cu/(S,S)-Ph-BPE | Cyclizative Aminoboration | Alkene with a pendant amine | 2,3-cis-disubstituted piperidines | up to 96% ee | nih.govresearchgate.net |
| Rh(I)/Chiral Ligand | Intramolecular Cyclization | Indanone-tethered amine | Aza-spirocyclic indanones | up to 93% ee | rsc.org |
Diastereoselective Control in Spirocyclization
When the synthesis of 2,3-dihydrospiro[indene-1,3'-piperidine] involves the formation of multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) becomes critical. Diastereoselective control in the spirocyclization step is often achieved by taking advantage of steric and electronic factors of the starting materials and reagents.
One-pot multi-component reactions are a powerful strategy for the diastereoselective synthesis of complex spirocyclic systems. For example, the 1,3-dipolar cycloaddition of an azomethine ylide, generated in situ, with a dipolarophile can lead to the formation of spiro-pyrrolidine and spiro-piperidine systems with a high degree of diastereoselectivity. The stereochemical outcome of these reactions is governed by the geometry of the dipole and dipolarophile and the trajectory of their approach, which is often influenced by steric hindrance to favor the formation of the thermodynamically more stable diastereomer.
Acid-catalyzed cyclization of a chiral precursor is another effective method for achieving diastereoselective spirocyclization. In this approach, a chiral auxiliary or a pre-existing stereocenter in the substrate directs the formation of the new stereocenter at the spiro-junction. The bulky substituents on the chiral auxiliary can effectively shield one face of the molecule, forcing the cyclization to occur from the less hindered face, thus leading to a high diastereomeric excess. nih.gov
Absolute Configuration Determination and its Significance
The unambiguous determination of the absolute configuration of the synthesized enantiopure 2,3-dihydrospiro[indene-1,3'-piperidine] is essential for understanding its structure-activity relationship. Several analytical techniques are employed for this purpose.
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govnih.gov By analyzing the diffraction pattern of a single crystal of an enantiomerically pure compound, the precise spatial arrangement of all atoms can be elucidated. nih.gov The presence of a heavy atom in the molecule can facilitate the determination of the absolute configuration through the anomalous dispersion effect. thieme-connect.de
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating enantiomers and determining the enantiomeric purity of a sample. csfarmacie.cznih.gov By using a chiral stationary phase (CSP), the two enantiomers of a compound can be separated based on their differential interactions with the CSP. nih.gov While chiral HPLC is primarily a separatory technique, it can be used to assign the absolute configuration by comparing the retention times of the synthesized enantiomers with those of a standard of known absolute configuration. arkat-usa.org
The significance of determining the absolute configuration lies in the fact that the biological activity of chiral molecules is often stereospecific. One enantiomer may exhibit the desired therapeutic effect, while the other may be inactive or even have undesirable side effects. Therefore, knowing the absolute configuration is crucial for the development of safe and effective chiral drugs based on the 2,3-dihydrospiro[indene-1,3'-piperidine] scaffold.
Structural Modifications and Derivative Synthesis of the 2,3 Dihydrospiro Indene 1,3 Piperidine Scaffold
Functionalization Strategies
Functionalization of the parent scaffold is a primary strategy to generate structural diversity. These modifications typically involve reactions at the nucleophilic nitrogen of the piperidine (B6355638) ring or, less commonly, at the carbon framework after initial activation.
The secondary amine of the piperidine moiety is a prime target for alkylation and arylation. N-alkylation can be readily achieved using various alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. This reaction introduces simple to complex alkyl chains onto the nitrogen atom.
Arylation of the piperidine nitrogen, a more complex transformation, often relies on transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent method, utilizing a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the piperidine nitrogen with aryl halides or triflates. researchgate.net This allows for the introduction of a wide array of substituted and unsubstituted aryl and heteroaryl groups. Similarly, copper-catalyzed C-N coupling reactions can also be employed for N-arylation. researchgate.net Direct α-arylation of the carbon adjacent to the nitrogen on the piperidine ring or on the indane moiety represents a more advanced strategy, often requiring specific directing groups and transition metal catalysts to achieve C-H activation. researchgate.netorganic-chemistry.org
Table 1: Examples of N-Substitution Reactions on the Spiro[indene-piperidine] Scaffold
| Reaction Type | Reagents & Conditions | Resulting Moiety |
|---|---|---|
| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | N-Alkyl group |
| N-Arylation (Buchwald-Hartwig) | Aryl halide (e.g., Ph-Br), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | N-Aryl group |
| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Et₃N) | N-Acyl group |
The introduction of moieties containing heteroatoms like oxygen and nitrogen can significantly alter the properties of the parent compound.
Carbamates: N-carbamates are typically synthesized by reacting the piperidine nitrogen with a suitable carbonyl source. rsc.org Common methods include reaction with:
Alkyl or Aryl Chloroformates: In the presence of a base, these reagents react with the amine to form the corresponding carbamate (B1207046).
Isocyanates: Direct addition of an isocyanate to the secondary amine yields a urea (B33335) derivative, a close analogue of a carbamate.
N,N′-Carbonyldiimidazole (CDI): This reagent activates a carbonyl group for subsequent nucleophilic attack by the piperidine nitrogen. nih.gov
Ethers: The synthesis of ether derivatives of the 2,3-Dihydrospiro[indene-1,3'-piperidine] (B6169139) scaffold first requires the introduction of a hydroxyl group. This could be achieved, for example, by incorporating a hydroxy-substituted aryl group via N-arylation or by functionalizing the indene (B144670) ring. Once a hydroxylated derivative is obtained, ether synthesis can proceed via established methods like the Williamson ether synthesis. libretexts.orgmasterorganicchemistry.com This reaction involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide, forming the ether linkage. masterorganicchemistry.comyoutube.com
Synthesis of Spiro[indene-piperidine] Analogues with Varied Ring Sizes or Substitutions
Beyond direct functionalization, the synthesis of analogues with structural variations in the core scaffold is a key area of research. This includes altering the spiro-linkage point and introducing substituents on either of the ring systems.
A significant analogue is the isomeric Spiro[indene-1,4'-piperidine]. chemheterocycles.com In this structure, the indene ring is connected to the 4-position of the piperidine ring instead of the 3-position. This change in connectivity significantly alters the three-dimensional shape of the molecule. The synthesis of these derivatives is an important area of study, as they form the core of various biologically active compounds. nih.gov These compounds are often prepared as hydrochloride salts to improve their stability and solubility. biotuva.comcymitquimica.com
The aromatic ring of the indene moiety is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups.
Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or molecular bromine in the presence of a Lewis acid can introduce bromine atoms onto the aromatic ring. Chlorination can be achieved with reagents like N-chlorosuccinimide (NCS).
Alkoxy Substitution: The introduction of alkoxy groups (O-Alkyl) typically proceeds through a multi-step sequence. This often involves nitration of the aromatic ring, followed by reduction of the nitro group to an amine, diazotization to a diazonium salt, and finally, nucleophilic substitution with water to yield a phenol. The resulting hydroxyl group can then be alkylated, for instance, via the Williamson ether synthesis, to afford the desired alkoxy derivative.
The piperidine moiety is a versatile component for introducing structural modifications.
N-Substitution: As detailed in section 4.1.1, the nitrogen atom is the most common site for modification. A wide variety of alkyl, aryl, acyl, and other functional groups can be attached at this position to modulate the compound's properties. researchgate.net
Ring Functionalization: Introducing substituents at the carbon atoms of the piperidine ring is more challenging and often requires building the substituted piperidine ring from acyclic precursors before the spirocyclization step. nih.gov Alternatively, methods involving C-H activation can be used on the pre-formed spirocycle, though this can present challenges with regioselectivity.
Table 2: Overview of Synthetic Modifications for Analogue Generation
| Moiety | Modification Type | Example Reaction/Strategy |
|---|---|---|
| Indene | Halogenation | Electrophilic Aromatic Substitution (e.g., with NBS) |
| Indene | Alkoxy Substitution | Nitration → Reduction → Diazotization → Hydrolysis → Alkylation |
| Piperidine | N-Substitution | Reductive Amination, Buchwald-Hartwig Amination |
| Piperidine | Ring Isomerism | Synthesis of Spiro[indene-1,4'-piperidine] scaffold |
Building Block Applications in Complex Molecule Assembly
The 2,3-dihydrospiro[indene-1,3'-piperidine] scaffold represents a significant building block in the field of medicinal chemistry and organic synthesis. Its rigid, three-dimensional structure is a desirable feature for the development of novel therapeutics, as it allows for precise spatial orientation of functional groups, potentially leading to enhanced target affinity and selectivity. The inherent spirocyclic nature of this scaffold, combining the indane and piperidine rings, offers a unique topographical profile that can be exploited in the design of complex molecules with diverse pharmacological activities.
Research into analogous spirocyclic systems has highlighted the potential of the spiro[indene-piperidine] core in the assembly of sophisticated molecular architectures. While direct elaboration of the 2,3-dihydrospiro[indene-1,3'-piperidine] scaffold into complex molecules is an emerging area of research, the application of closely related spiro[indene-piperidine] derivatives in drug discovery provides a strong indication of its utility. For instance, derivatives of spiro[1H-indene-1,4'-piperidine] have been investigated as potent and selective non-peptide agonists for the human somatostatin (B550006) receptor subtype 2 (sst2), which is a target for the treatment of acromegaly and neuroendocrine tumors. nih.gov
Furthermore, the broader class of spiropiperidines has been successfully incorporated into a variety of complex, biologically active molecules. The rigid nature of the spiropiperidine moiety can enhance the pharmacokinetic profile of a drug candidate by reducing the number of rotatable bonds, which can lead to improved binding affinity with biological targets. bepls.com This principle has been applied in the development of antagonists for the melanin-concentrating hormone 1 receptor (MCH-1R), where a novel spiro-piperidine class of compounds demonstrated high potency and selectivity. nih.gov
The synthetic versatility of the indane and piperidine components of the scaffold allows for the introduction of various substituents and further annulation to construct more elaborate systems. For example, multicomponent reactions involving isatin, a piperidine derivative, and other reagents have been employed to synthesize highly functionalized dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidine]-2(1H),4′′-diones, which have shown potential as antimicrobial and antitubercular agents. rsc.org These examples, while not starting directly from 2,3-dihydrospiro[indene-1,3'-piperidine], illustrate the synthetic tractability of the piperidine portion of the spirocycle in building complex heterocyclic systems.
Moreover, studies on spiro[indan-1,3'-pyrrolidine] derivatives, which are structurally similar to the target scaffold, have led to the development of analgesics. nih.gov These compounds were designed as conformationally restricted analogs of known analgesic agents, demonstrating the value of the spiro-indan framework in designing molecules with specific pharmacological profiles.
The following table summarizes the applications of analogous spiro[indene-piperidine] and related scaffolds in the synthesis of complex, biologically active molecules.
| Scaffold Type | Resulting Complex Molecule Class | Therapeutic Target/Application |
| Spiro[1H-indene-1,4'-piperidine] | Non-peptide agonists | Somatostatin receptor subtype 2 (sst2) |
| Spiro-piperidine (general) | Melanin-concentrating hormone 1 receptor antagonists | MCH-1R |
| Dispiro[...-piperidine] | Dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidine]-2(1H),4′′-diones | Antimicrobial, Antitubercular |
| Spiro[indan-1,3'-pyrrolidine] | Analgesics | Central Nervous System |
While the direct utilization of 2,3-dihydrospiro[indene-1,3'-piperidine] as a building block for complex molecule assembly is a field with significant room for exploration, the established value of closely related spirocyclic systems in medicinal chemistry underscores its potential. Future research will likely focus on the development of novel synthetic methodologies to functionalize and elaborate this promising scaffold into a new generation of therapeutic agents.
Theoretical and Computational Investigations of 2,3 Dihydrospiro Indene 1,3 Piperidine Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic structure and geometry of 2,3-dihydrospiro[indene-1,3'-piperidine] (B6169139) derivatives. These methods provide valuable insights into the molecule's stability, reactivity, and spectroscopic properties.
Detailed research findings from these calculations often involve the optimization of the molecular geometry to find the most stable conformation. Density Functional Theory (DFT) is a commonly used method for this purpose. For instance, calculations using the B3LYP functional with a 6-311++G(d,p) basis set can be used to determine bond lengths, bond angles, and dihedral angles of the spirocyclic system. nih.gov These geometric parameters are crucial for understanding how the molecule will fit into the binding site of a protein.
Furthermore, quantum calculations are used to determine electronic properties such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of chemical reactivity, while the MEP helps in identifying the electrophilic and nucleophilic sites within the molecule, which is critical for predicting intermolecular interactions. nih.govmaterialsciencejournal.org
Molecular Modeling and Docking Studies
Molecular modeling and docking are essential computational techniques used to predict how a small molecule (ligand), such as a 2,3-dihydrospiro[indene-1,3'-piperidine] derivative, interacts with a macromolecular target, typically a protein. mdpi.com These studies are fundamental in structure-based drug design for identifying potential biological targets and understanding the molecular basis of the ligand's activity.
The process involves generating a three-dimensional model of the ligand and placing it into the binding site of a target protein. Docking algorithms then sample a large number of possible orientations and conformations of the ligand within the binding site, calculating a score for each pose to estimate the binding affinity. researchgate.netnih.gov The results can guide the design of derivatives with improved potency and selectivity.
A primary goal of molecular docking is to predict the specific interactions between the ligand and the protein target. These interactions stabilize the ligand-protein complex and are responsible for the compound's biological effect. The predictions detail the formation of hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces with specific amino acid residues in the protein's active site. mdpi.com
For example, studies on related spirocyclic systems have shown that the carbonyl groups can act as hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking or hydrophobic interactions with residues like phenylalanine, tyrosine, or tryptophan. mdpi.com The piperidine (B6355638) ring can also form crucial hydrogen bonds or ionic interactions, depending on its substitution and protonation state. The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), quantifies the strength of these interactions. nih.govresearchgate.net
| Derivative | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Derivative A | Kinase X (e.g., 3XXX) | -9.2 | GLU 121, LYS 65 | Hydrogen Bond, Ionic |
| Derivative B | Protease Y (e.g., 4YYY) | -8.5 | PHE 140, LEU 99 | Hydrophobic, π-π Stacking |
| Derivative C | GPCR Z (e.g., 5ZZZ) | -10.1 | ASP 113, SER 192 | Ionic, Hydrogen Bond |
This table presents hypothetical data based on typical results from molecular docking studies to illustrate the nature of predicted ligand-protein interactions.
The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Bioactive conformation analysis aims to identify the specific spatial arrangement that a 2,3-dihydrospiro[indene-1,3'-piperidine] derivative adopts when it binds to its biological target.
Computational methods perform a conformational search to explore the molecule's flexibility and identify low-energy conformers. mdpi.com The most stable geometries are then optimized using higher-level theoretical methods, such as DFT. By comparing the shape and electrostatic properties of the low-energy conformers with the architecture of the protein's binding site, researchers can determine the likely bioactive conformation. This analysis is critical for understanding structure-activity relationships (SAR) and for designing new derivatives that are pre-organized to adopt this bioactive shape, potentially leading to higher binding affinity. mdpi.com
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a powerful computational tool used not only for studying molecular properties but also for elucidating the mechanisms of chemical reactions. ub.edu For 2,3-dihydrospiro[indene-1,3'-piperidine] derivatives, DFT calculations can be applied to investigate their synthesis pathways and potential metabolic transformations.
By modeling the reaction pathway, researchers can identify transition states, which are the highest energy points along the reaction coordinate, and calculate the activation energies. researchgate.net This information helps in understanding the feasibility of a proposed reaction, predicting the major products, and optimizing reaction conditions. For instance, DFT has been used to study the mechanisms of cycloaddition reactions, which are often employed in the synthesis of complex heterocyclic systems. mdpi.com These theoretical studies provide a molecular-level understanding that is often difficult to obtain through experimental methods alone.
Prediction of Biological Activity Spectra
Before undertaking extensive and costly preclinical studies, computational tools can be used to predict the likely biological activities of a compound. The Prediction of Activity Spectra for Substances (PASS) is one such tool that analyzes the structure of a molecule and predicts its potential pharmacological effects, mechanisms of action, and even specific toxicities. clinmedkaz.orgjbiochemtech.com
The PASS algorithm compares the input structure with a large database of known biologically active compounds. The output is a list of potential activities, each with a probability of being active (Pa) and inactive (Pi). nih.gov Activities with a high Pa value (typically > 0.7) are considered highly probable, while those with moderate Pa values (0.5 < Pa < 0.7) may suggest novel activities. jbiochemtech.com This in silico screening allows researchers to identify the most promising therapeutic applications for new 2,3-dihydrospiro[indene-1,3'-piperidine] derivatives and to guide the planning of subsequent experimental testing. clinmedkaz.orgclinmedkaz.org
| Predicted Activity | Pa (Probable Active) | Pi (Probable Inactive) | Interpretation |
| Antineoplastic | 0.815 | 0.004 | High probability of being active |
| Kinase Inhibitor | 0.789 | 0.011 | High probability of being active |
| Antiparkinsonian | 0.654 | 0.025 | Possible activity, may be a novel agent |
| Antiviral | 0.598 | 0.031 | Possible activity, may be a novel agent |
| Membrane permeability inhibitor | 0.482 | 0.067 | Less probable, but may indicate a novel structure |
This table provides an example of a PASS prediction for a hypothetical derivative, illustrating how the Pa and Pi values are interpreted.
Advanced Analytical Characterization Techniques for 2,3 Dihydrospiro Indene 1,3 Piperidine
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of organic compounds. By interacting with molecules using electromagnetic radiation, these methods provide detailed information about the chemical environment of atoms and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
In a typical ¹H NMR spectrum of 2,3-Dihydrospiro[indene-1,3'-piperidine] (B6169139), one would expect to observe distinct signals for the aromatic protons of the indene (B144670) ring, typically in the downfield region (around 7.0-7.5 ppm). The aliphatic protons of the dihydroindene and piperidine (B6355638) rings would appear in the upfield region. Specifically, the methylene (B1212753) protons of the indene moiety (at positions 2 and 3) and the piperidine ring would exhibit complex splitting patterns due to spin-spin coupling with neighboring protons. The chemical shifts and coupling constants of these signals would be crucial in confirming the connectivity of the spirocyclic system.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The aromatic carbons would resonate at lower field (typically 120-150 ppm), while the aliphatic carbons of the two rings would appear at higher field. The spiro carbon, being a quaternary carbon, would likely have a characteristic chemical shift.
Expected ¹H and ¹³C NMR Data (Illustrative) (Note: This table is illustrative and based on general principles, as specific experimental data is not publicly available.)
| Atom Position (Indene Ring) | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 7.5 | 120 - 130 |
| Aromatic C (quaternary) | - | 140 - 150 |
| CH₂ (Position 2) | 2.0 - 2.5 | 30 - 40 |
| CH₂ (Position 3) | 2.8 - 3.2 | 35 - 45 |
| Spiro C (Position 1) | - | 50 - 60 |
| Atom Position (Piperidine Ring) | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| CH₂ (adjacent to N) | 2.5 - 3.0 | 45 - 55 |
| CH₂ (beta to N) | 1.5 - 2.0 | 25 - 35 |
| CH₂ (gamma to N) | 1.5 - 2.0 | 20 - 30 |
Mass Spectrometry (MS and HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. For 2,3-Dihydrospiro[indene-1,3'-piperidine], the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula with high confidence, thereby distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,3-Dihydrospiro[indene-1,3'-piperidine] would be expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups. The presence of the secondary amine (N-H) in the piperidine ring would give rise to a characteristic stretching vibration.
Expected IR Absorption Bands (Illustrative)
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| N-H Stretch (secondary amine) | 3300 - 3500 |
| C=C Stretch (aromatic) | 1450 - 1600 |
| C-N Stretch | 1000 - 1250 |
Chromatographic Techniques for Purity and Analysis
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a key technique for determining the purity of a non-volatile compound like 2,3-Dihydrospiro[indene-1,3'-piperidine]. By using a suitable stationary phase (e.g., C18) and a mobile phase, the compound can be separated from any impurities. The retention time of the main peak would be characteristic of the compound under specific chromatographic conditions, and the area of the peak would be proportional to its concentration. Purity is typically assessed by the percentage of the total peak area that corresponds to the main compound.
Conclusion and Future Research Directions
Summary of Current Research Status for 2,3-Dihydrospiro[indene-1,3'-piperidine] (B6169139)
The 2,3-Dihydrospiro[indene-1,3'-piperidine] scaffold represents a significant area of interest within medicinal chemistry due to its unique three-dimensional structure, which combines the rigid indane framework with the flexible piperidine (B6355638) ring. This spirocyclic arrangement is a privileged motif found in numerous biologically active compounds and natural products. ijnrd.orgarizona.edu Current research indicates that while the broader class of spiro[indene-piperidine] compounds has been explored for various therapeutic applications, the specific 2,3-dihydrospiro[indene-1,3'-piperidine] isomer and its derivatives are still an emerging field.
The primary focus of existing research has been on the synthesis and exploration of analogous structures, such as the 1,4'- and 2,4'-isomers, which have shown potential in neuropharmacology and as inhibitors of specific enzymes. nih.govcymitquimica.com For instance, derivatives of the related spiro[indoline-piperidine] scaffold have been successfully designed and evaluated as potent inhibitors of the c-Met receptor tyrosine kinase, a target in cancer therapy. nih.govdocumentsdelivered.com The core structure is recognized as a valuable building block for creating diverse chemical libraries aimed at discovering new therapeutic agents. mdpi.comnih.gov The inherent structural rigidity and complexity of the spiro-center allow for precise spatial orientation of functional groups, which can lead to high-affinity and selective interactions with biological targets. Research into the 2,3-dihydrospiro[indene-1,3'-piperidine] core itself is less mature, with much of its therapeutic potential being inferred from these closely related analogs. The current status, therefore, is one of foundational exploration, focusing on establishing efficient synthetic routes and beginning to probe the biological activities of its derivatives.
Emerging Synthetic Strategies and Methodological Advancements
One of the significant advancements is the use of photoredox catalysis for radical hydroarylation. nih.gov This method allows for the construction of spirocyclic piperidines from linear aryl halide precursors under mild conditions, avoiding the need for precious metals or toxic reagents. nih.gov The process involves the light-driven generation of an aryl radical, which then undergoes a regioselective cyclization to form the desired spiro-scaffold. nih.gov
Multi-component reactions (MCRs) , such as the aza-Diels-Alder reaction, offer another powerful route to novel spiro-heterocyclic frameworks. rsc.org These reactions allow for the assembly of complex molecules from simple starting materials in a single step, which is highly advantageous for creating chemical diversity. Similarly, domino reactions based on the chemistry of indane-1,3-dione, a common precursor, have been extensively used to build fused and spirocyclic systems. mdpi.comresearchgate.net
Other notable strategies include intramolecular cyclization cascades and transition-metal-catalyzed annulations, which provide access to highly substituted piperidine rings. nih.gov These modern methods represent a significant step forward from traditional approaches, such as the condensation of indole (B1671886) precursors with piperidine derivatives, which often require harsh acidic conditions.
Below is a table summarizing some emerging synthetic strategies.
| Synthetic Strategy | Description | Advantages |
| Photoredox Catalysis | Utilizes light and a photocatalyst to generate radical intermediates from linear precursors, which then cyclize to form the spiro-ring system. nih.gov | Mild reaction conditions, high functional group tolerance, avoids precious metals. nih.gov |
| Multi-component Reactions (MCRs) | Combines three or more starting materials in a one-pot reaction to form the complex spirocyclic product. rsc.org | High atom economy, operational simplicity, rapid generation of molecular diversity. |
| Domino Reactions | A sequence of intramolecular reactions, often initiated from a precursor like indane-1,3-dione, where subsequent reactions are triggered by the functionality formed in the previous step. mdpi.com | Increases molecular complexity efficiently, reduces purification steps. |
| Intramolecular Cyclization/Reduction | Involves the cyclization of a linear amine precursor, often followed by a reduction step to form the saturated piperidine ring. nih.gov | Good control over ring size and substitution patterns. |
Future Directions in Molecular Target Elucidation and Mechanism of Action Studies
A critical future direction for the 2,3-dihydrospiro[indene-1,3'-piperidine] scaffold is the comprehensive elucidation of its molecular targets and mechanisms of action. While the structural motif suggests potential biological activity, particularly in neuropharmacology, specific interactions remain largely uninvestigated. cymitquimica.com Future research will need to bridge this gap through a combination of computational and experimental approaches.
In silico screening and molecular docking will be instrumental in the initial stages. These computational methods can predict the binding affinity of 2,3-dihydrospiro[indene-1,3'-piperidine] derivatives against a wide array of known protein targets, such as G-protein coupled receptors (GPCRs), kinases, and ion channels. nih.gov Docking studies can provide insights into the specific binding modes and key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex, helping to rationalize observed activities and guide the design of more potent analogs. researchgate.net
Following computational predictions, high-throughput experimental screening against diverse panels of biological targets will be essential for validation. Techniques such as fluorescence resonance energy transfer (FRET) assays for enzyme inhibition or radioligand binding assays for receptor profiling can identify initial hits. nih.gov Once a primary target is identified, further studies will be required to understand the precise mechanism of action. This may involve cellular assays to measure downstream signaling effects, apoptosis, or changes in cell proliferation. nih.gov For example, if a derivative shows activity against a specific kinase, subsequent Western blotting experiments could confirm the inhibition of phosphorylation of its downstream substrates. nih.gov
The table below outlines potential molecular target classes for future investigation.
| Target Class | Rationale / Example | Potential Therapeutic Area |
| Kinases | Related spiro[indoline-piperidine] compounds inhibit c-Met kinase. nih.gov | Oncology |
| GPCRs | The piperidine moiety is common in ligands for opioid and other neurotransmitter receptors. nih.gov | Pain Management, Psychiatry |
| Ion Channels | Spirocyclic structures can act as blockers or modulators of ion channels. | Neurology, Cardiology |
| Histone Methyltransferases | Novel spiro-piperidines have been developed as potent ASH1L inhibitors. nih.gov | Oncology, Epigenetics |
| DNA Gyrase | Spiro indanone derivatives have been investigated as potential DNA gyrase inhibitors. researchgate.net | Antibacterial |
Potential for Designing Novel Spirocyclic Compounds with Tailored Interactions
The 2,3-dihydrospiro[indene-1,3'-piperidine] scaffold holds significant promise for the design of novel therapeutic agents with highly specific and tailored interactions. Its rigid, three-dimensional geometry provides an excellent platform for rational drug design, allowing for precise control over the spatial arrangement of pharmacophoric features.
Future design strategies will likely focus on several key areas:
Structure-Activity Relationship (SAR) Studies : By systematically modifying the scaffold, researchers can build detailed SAR models. researchgate.net Substituents can be introduced at various positions on both the indane and piperidine rings. For example, modifying the aromatic part of the indene (B144670) ring could enhance π-π stacking interactions with the target protein, while functionalizing the piperidine nitrogen could modulate solubility, cell permeability, and receptor engagement. evitachem.com
Stereochemistry : The spiro carbon atom is a chiral center, meaning that derivatives of 2,3-dihydrospiro[indene-1,3'-piperidine] can exist as different stereoisomers. The synthesis of enantiomerically pure compounds will be crucial, as different enantiomers often exhibit vastly different biological activities and potencies. Modern asymmetric synthesis techniques will be essential to access these individual isomers for biological evaluation. nih.gov
Bioisosteric Replacement : Functional groups within a lead compound can be replaced with other groups (bioisosteres) that retain the desired biological activity while improving physicochemical or pharmacokinetic properties. For example, a metabolically labile group could be replaced with a more stable one to increase the compound's half-life in the body.
Fragment-Based and Structure-Based Design : By identifying how small molecular fragments bind to a target, novel spirocyclic compounds can be designed to link these fragments, creating a high-affinity ligand. Furthermore, if the three-dimensional structure of a target protein is known, structure-based design can be used to create spiro-piperidine derivatives that fit perfectly into the binding site, maximizing potency and selectivity. nih.gov
Through these advanced design principles, the 2,3-dihydrospiro[indene-1,3'-piperidine] core can be elaborated into a new generation of selective and potent therapeutic agents for a wide range of diseases.
Q & A
Basic Research Questions
Q. How can the structure of 2,3-Dihydrospiro[indene-1,3'-piperidine] be confirmed experimentally?
- Methodology : Use spectroscopic techniques such as ¹H/¹³C NMR to identify the spirocyclic system and verify the indene-piperidine fusion. For example, in similar spiro compounds (e.g., spiro[imidazolidine-4,1-indene]-diones), NMR signals for the piperidine ring protons appear between δ 1.5–3.5 ppm, while indene aromatic protons resonate at δ 6.5–7.5 ppm . Mass spectrometry (MS) confirms the molecular ion peak (m/z 187.28 for C₁₃H₁₇N) . X-ray crystallography resolves stereochemistry and bond angles, as demonstrated for tert-butyl derivatives of spiro-piperidine systems .
Q. What synthetic routes are available for preparing 2,3-Dihydrospiro[indene-1,3'-piperidine]?
- Methodology :
- Cyclization strategies : React indene derivatives with piperidine precursors under acidic or basic conditions. For example, tert-butyl-protected analogs are synthesized via Boc protection of the piperidine nitrogen, followed by ring closure .
- Electrochemical methods : Electrooxidative lactamization (e.g., for spiro-pyran-triones) can form the spiro junction with yields up to 70% .
- Multi-component reactions : Use indene-1,3-dione and piperidine-based reagents to form spirocyclic intermediates via [3+2] cycloadditions, as seen in analogous pyrrolidine systems .
Q. How can the purity of this compound be assessed for pharmacological studies?
- Methodology :
- HPLC-MS : Validate purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .
- Elemental analysis : Confirm C, H, N composition (e.g., C₁₃H₁₇N requires 83.37% C, 9.15% H, 7.48% N) .
- Thermogravimetric analysis (TGA) : Assess thermal stability, critical for storage and handling .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in spiro-piperidine synthesis?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, as shown in tert-butyl carboxylate syntheses (yield: 71%) .
- Catalyst screening : Pd/C or chiral catalysts (e.g., CuBr) improve enantioselectivity in spirocyclic derivatives .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during Boc deprotection steps .
Q. What mechanisms underlie the biological activity of spiro-piperidine derivatives?
- Methodology :
- Enzyme binding assays : Study interactions with targets like kinases or GPCRs. For example, MCH2 receptor antagonists (e.g., compound 48) bind via hydrogen bonding to the piperidine nitrogen and hydrophobic interactions with the indene ring .
- Molecular docking : Use software (AutoDock Vina) to model spiro-piperidine conformations in enzyme active sites. The rigid spiro structure enhances selectivity by reducing off-target binding .
- SAR studies : Modify substituents (e.g., nitro or carboxyl groups) to correlate structural changes with antibacterial or antiplasmodial activity .
Q. How can computational methods predict the physicochemical properties of this compound?
- Methodology :
- DFT calculations : Optimize geometry and calculate dipole moments, polarizability, and HOMO-LUMO gaps to predict solubility and reactivity .
- LogP prediction : Use software (ChemAxon) to estimate partition coefficients (experimental LogP ~2.1 for C₁₃H₁₇N), critical for pharmacokinetic profiling .
- ADMET modeling : Predict toxicity and metabolic pathways via platforms like SwissADME .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Batch reproducibility : Ensure consistent synthesis protocols (e.g., tert-butyl protection/deprotection) to avoid impurities affecting bioactivity .
- Assay standardization : Use cell lines (e.g., HEK293 for GPCR studies) with controlled conditions (pH, temperature) .
- Meta-analysis : Compare data from structural analogs (e.g., spiro-oxazolidinediones vs. spiro-piperidines) to identify scaffold-specific trends .
Key Research Challenges
- Stereochemical control : The spiro junction introduces axial chirality, requiring asymmetric catalysis or chiral HPLC for resolution .
- Biological selectivity : Balancing piperidine basicity (pKa ~9.5) and indene hydrophobicity is critical for target engagement .
- Scale-up limitations : Electrochemical methods, while efficient, face challenges in continuous-flow reactor adaptation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
